BenchChemオンラインストアへようこそ!

Nvp-lcq195

CDK profiling Kinase selectivity Multi-targeted inhibitor

For MM research, NVP-LCQ195 uniquely inhibits CDK1/2/5 with sub-μM EC50 and >8x selectivity over stromal cells. It overcomes IL-6/IGF-1/BMSC protection and induces bcl-2-insensitive, mitochondrial-independent apoptosis. Compatible with bortezomib/dexamethasone panels.

Molecular Formula C17H19Cl2N5O4S
Molecular Weight 460.3 g/mol
CAS No. 902156-99-4
Cat. No. B1677049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNvp-lcq195
CAS902156-99-4
SynonymsNVP-LCQ-195;  NVP-LCQ 195;  NVP-LCQ195. LCQ-195;  LCQ 195;  LCQ195;  AT9311;  AT-9311;  AT 9311.
Molecular FormulaC17H19Cl2N5O4S
Molecular Weight460.3 g/mol
Structural Identifiers
SMILESCS(=O)(=O)N1CCC(CC1)NC(=O)C2=C(C=NN2)NC(=O)C3=C(C=CC=C3Cl)Cl
InChIInChI=1S/C17H19Cl2N5O4S/c1-29(27,28)24-7-5-10(6-8-24)21-17(26)15-13(9-20-23-15)22-16(25)14-11(18)3-2-4-12(14)19/h2-4,9-10H,5-8H2,1H3,(H,20,23)(H,21,26)(H,22,25)
InChIKeyCCUXEBOOTMDSAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

NVP-LCQ195 (CAS: 902156-99-4): A Multi-Targeted CDK Inhibitor with Distinct Kinase Profile for Preclinical Research Procurement


NVP-LCQ195 (also known as AT9311 or LCQ195) is a small molecule achiral heterocyclic cyclin-dependent kinase (CDK) inhibitor with the chemical formula C17H19Cl2N5O4S and a molecular weight of 460.34 g/mol . The compound selectively inhibits CDK1, CDK2, CDK5, CDK3, and CDK9 with IC50 values ranging from 1 to 42 nM, while showing substantially lower activity against CDK6 (IC50 187 nM) and CDK7 (IC50 3564 nM) [1]. Unlike many CDK inhibitors that target only one or two kinase isoforms, NVP-LCQ195 possesses a distinct multi-targeted inhibition profile that induces cell cycle arrest and apoptotic cell death in multiple myeloma (MM) cells at sub-μM concentrations [2]. The compound was discovered through a collaboration between Astex Therapeutics and Novartis Pharma and is referenced in Patent WO/2005/012256 [2].

Why Generic CDK Inhibitors Cannot Substitute for NVP-LCQ195 in Focused Experimental Protocols


CDK inhibitors as a class exhibit markedly divergent patterns of kinase selectivity, resulting in distinct molecular and cellular effects that preclude simple substitution [1]. NVP-LCQ195 inhibits CDK1, CDK2, CDK5, CDK3, and CDK9 (IC50 range 1-42 nM) while largely sparing CDK6 and CDK7 [2]. This profile contrasts sharply with other clinically-studied CDK inhibitors: flavopiridol broadly targets CDK1/2/4/6/7/9 [1]; seliciclib primarily inhibits CDK7 and CDK9 [1]; SNS-032 selectively targets CDK2/7/9 [1]; and PD-0332991 (palbociclib) is a highly specific CDK4/6 inhibitor [1]. These divergent selectivity profiles produce distinct cell cycle arrest patterns, differential modulation of key survival proteins such as Mcl-1 and p21, and unique transcriptional signatures [3]. Consequently, substituting one CDK inhibitor for another in experimental protocols without accounting for these profile differences can lead to non-reproducible results and confounded mechanistic interpretations. The following quantitative evidence establishes NVP-LCQ195's specific differentiation.

NVP-LCQ195 (902156-99-4): Quantitative Evidence of Differentiated CDK Inhibitor Performance


Distinct Multi-Targeted CDK Inhibition Profile Differentiates NVP-LCQ195 from Single- and Broad-Spectrum Inhibitors

NVP-LCQ195 exhibits a distinct multi-targeted CDK inhibition profile that differs from other CDK inhibitors evaluated in multiple myeloma. It potently inhibits CDK1, CDK2, and CDK5 (IC50 1-5 nM), with modest activity against CDK3 (IC50 42 nM) and CDK9 (IC50 15 nM), while showing substantially lower activity against CDK6 (IC50 187 nM) and CDK7 (IC50 3564 nM) [1]. In contrast, flavopiridol broadly targets CDK1/2/4/6/7/9 [2]; seliciclib primarily inhibits CDK7 and CDK9 [2]; SNS-032 selectively targets CDK2/7/9 [2]; and PD-0332991 is a highly specific CDK4/6 inhibitor [2]. This profile is explicitly described in the primary research literature as "distinct from other CDK inhibitors studied in MM" [2].

CDK profiling Kinase selectivity Multi-targeted inhibitor Cyclin-dependent kinase

Superior Anti-Myeloma Potency of NVP-LCQ195 Compared to Seliciclib in Matched Cell Line Testing

In cross-study comparisons of anti-multiple myeloma activity, NVP-LCQ195 demonstrates substantially greater potency than the CDK7/9 inhibitor seliciclib (R-roscovitine, CYC202) [1]. The primary research literature explicitly notes that "EC50 values with seliciclib for most MM cell lines are >10 μM compared to ~1 μM or lower for similar cell lines treated with LCQ195" [1]. This approximately 10-fold or greater difference in potency is consistently observed across multiple MM cell line models.

Multiple myeloma EC50 comparison Cytotoxicity Seliciclib

Selective Cytotoxicity: NVP-LCQ195 Spares Non-Malignant Cells While Targeting MM Cells

NVP-LCQ195 demonstrates a significant therapeutic window between malignant MM cells and non-malignant cells [1]. In preclinical studies, NVP-LCQ195 exhibited dose-dependent anti-MM activity with IC50 values at or below ~0.5 μM for 12 of 28 MM cell lines, including lines resistant to conventional therapies (dexamethasone, melphalan, thalidomide derivatives) [1]. In marked contrast, the IC50 values against non-malignant bone marrow stromal cells (BMSCs) and immortalized hepatocytes exceeded 4 μM [1]. Peripheral blood mononuclear cells (PBMCs) from healthy donors, both unstimulated and PHA-stimulated, were less sensitive than the majority of MM cell lines [1].

Selectivity index Non-malignant cells Bone marrow stromal cells Therapeutic window

Distinct Molecular Response Signature of NVP-LCQ195 Compared to Flavopiridol: Mcl-1 Stability and p21 Induction

At equipotent concentrations (NVP-LCQ195 1 μM; flavopiridol 50 nM) that both induce cell cycle arrest, NVP-LCQ195 and flavopiridol trigger distinctly different molecular responses in MM.1S cells [1]. Immunoblotting analysis revealed that Mcl-1 remained stable following NVP-LCQ195 treatment but decreased in flavopiridol-treated cells [1]. Conversely, p21 levels increased in NVP-LCQ195-treated cells but decreased in flavopiridol-treated cells [1]. Additionally, Rb phosphorylation and p107 levels decreased in response to NVP-LCQ195 but remained stable following flavopiridol treatment [1].

Molecular pharmacology Mcl-1 p21 Apoptosis mechanism Flavopiridol

Mitochondrial-Independent Apoptosis: NVP-LCQ195 Does Not Require Cytochrome c Release and Is Bcl-2 Insensitive

The anti-MM activity of NVP-LCQ195 operates through mitochondrial-independent mechanisms of apoptosis, distinguishing it from other CDK inhibitors [1]. Specifically, the apoptotic activity of NVP-LCQ195 does not involve the release of cytochrome c and is not suppressed by the over-expression of bcl-2 [1]. The primary research literature explicitly states that "LCQ195, therefore, appears to operate through mitochondrial-independent mechanisms of apoptosis. This is distinct from other CDK inhibitors" [1].

Apoptosis mechanism Cytochrome c Bcl-2 Mitochondrial pathway

Transcriptional Signature Suppression Correlates with Clinical Outcome: NVP-LCQ195 Targets Genes Associated with Poor Bortezomib Response

NVP-LCQ195 treatment suppresses a distinct transcriptional signature in MM cells that correlates with clinical outcomes in bortezomib-treated patients [1]. In bortezomib-treated MM patients from the SUMMIT and APEX clinical trials, those whose tumors had high baseline expression of genes suppressed by NVP-LCQ195 had significantly shorter progression-free survival (PFS) (p=0.0015, log-rank test) and overall survival (OS) (p<0.0001, log-rank test) compared to patients with low expression of these transcripts [1]. This correlation is not reported for other CDK inhibitors, suggesting a unique transcriptional footprint of NVP-LCQ195 activity.

Transcriptional profiling Biomarker Bortezomib resistance Prognostic signature

Recommended Research and Procurement Applications for NVP-LCQ195 (902156-99-4)


Preclinical Multiple Myeloma Studies Requiring CDK1/2/5-Focused Inhibition

NVP-LCQ195 is optimal for multiple myeloma research programs investigating the therapeutic relevance of coordinated CDK1, CDK2, and CDK5 inhibition. With sub-μM EC50 values against MM cell lines (including therapy-resistant lines) and a >8-fold selectivity window over non-malignant bone marrow stromal cells [1], NVP-LCQ195 enables tumor-specific mechanistic studies without confounding stromal toxicity. Its distinct multi-CDK profile (IC50 range 1-42 nM for CDK1/2/3/5/9) provides a research tool that cannot be replicated by single-CDK inhibitors or broad-spectrum alternatives like flavopiridol [2].

Mechanistic Studies of Mcl-1-Independent and Mitochondrial-Independent Apoptosis

For research programs focused on non-canonical apoptotic pathways, NVP-LCQ195 offers a unique molecular tool. Unlike flavopiridol (which decreases Mcl-1), NVP-LCQ195 induces apoptosis while maintaining stable Mcl-1 levels and increasing p21 expression [1]. Furthermore, NVP-LCQ195-mediated cell death occurs without cytochrome c release and is not suppressed by bcl-2 overexpression, confirming a mitochondrial-independent mechanism distinct from other CDK inhibitors [1]. This makes NVP-LCQ195 the compound of choice for apoptosis studies in bcl-2-overexpressing or mitochondrial pathway-defective cellular models [1].

Transcriptional Profiling and Biomarker Discovery in Proteasome Inhibitor Resistance

NVP-LCQ195 is particularly valuable for research investigating transcriptional mechanisms of bortezomib resistance. The compound suppresses a gene expression signature (including myc, HIF-1α, and IRF4) that correlates strongly with adverse clinical outcomes in bortezomib-treated patients (PFS p=0.0015; OS p<0.0001) [1]. Researchers can employ NVP-LCQ195 as a pharmacological probe to modulate these clinically relevant transcripts and identify combination strategies to overcome proteasome inhibitor resistance in MM [1].

Bone Marrow Microenvironment Co-Culture and Drug Combination Studies

NVP-LCQ195 is well-suited for experiments involving co-culture of MM cells with bone marrow stromal cells (BMSCs) or cytokine stimulation (IL-6, IGF-1) that model the protective bone marrow niche. The compound overcomes the protection conferred to MM cells by exogenous IL-6 (10 ng/mL), IGF-1 (50 ng/mL), and BMSC co-culture [1]. Additionally, combination studies with dexamethasone show enhanced killing (combination indices <1), and no antagonism has been observed with bortezomib or doxorubicin, making NVP-LCQ195 compatible with established anti-MM agent panels [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nvp-lcq195

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.